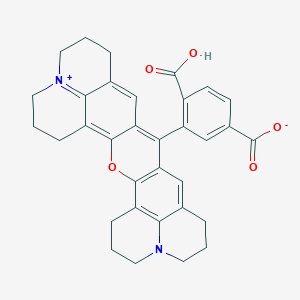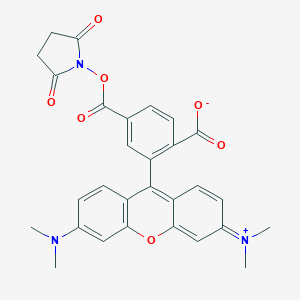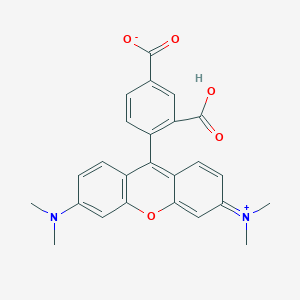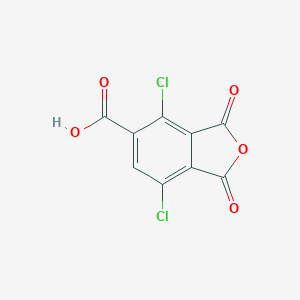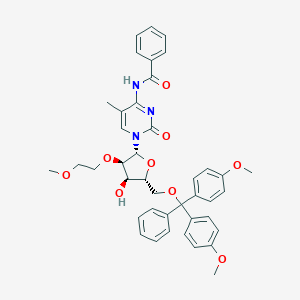![molecular formula C6H7N5 B559646 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine CAS No. 18620-92-3](/img/structure/B559646.png)
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine
Descripción general
Descripción
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine (PPD) is a heterocyclic aromatic compound that has been extensively studied in the past decades due to its versatile applications in the fields of synthetic organic chemistry and medicinal chemistry. PPD is widely used as a building block in the synthesis of pharmaceuticals and other biologically active compounds, and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, serves as a crucial precursor for the medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The development of substituted pyranopyrimidine scaffolds involves complex synthetic pathways, utilizing diverse hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. These catalysts are employed in one-pot multicomponent reactions to achieve the desired derivatives, highlighting the compound's significance in synthetic organic chemistry (Parmar, Vala, & Patel, 2023).
Optical Sensors and Biological Significance
Pyrimidine derivatives, closely related to this compound, play a significant role in the development of optical sensors due to their unique properties. These compounds are utilized as exquisite sensing materials owing to their ability to form both coordination and hydrogen bonds, making them suitable for sensing probes. Moreover, their biological and medicinal applications underscore their versatility in scientific research (Jindal & Kaur, 2021).
Anti-inflammatory Activities and SAR
Research has highlighted the anti-inflammatory properties of pyrimidine derivatives, with this compound being a structural core for such studies. These compounds exhibit potent anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators. The structure-activity relationships (SARs) of numerous pyrimidines have been thoroughly investigated, providing insights into their mechanism of action and guiding the synthesis of novel analogs with enhanced activities and reduced toxicity (Rashid et al., 2021).
Btk Inhibitors in Medicinal Chemistry
1H-Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as Btk inhibitors, a class of compounds targeting a tyrosine kinase implicated in several B-cell malignancies and autoimmune diseases. The unique scaffold of pyrrolo[2,3-d]pyrimidines, acting as a deaza-isostere of adenine, positions them as promising candidates for the development of new therapeutic agents for immune diseases or B-cell malignancies (Musumeci et al., 2017).
Análisis Bioquímico
Biochemical Properties
1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTARVYKZCLFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438465 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18620-92-3 | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

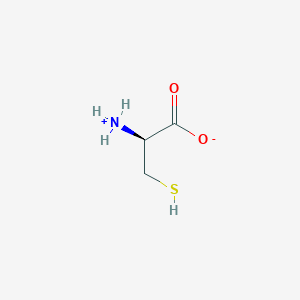
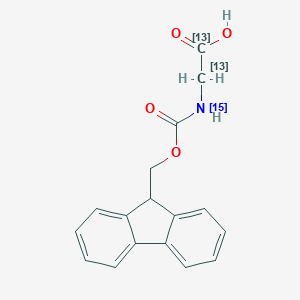

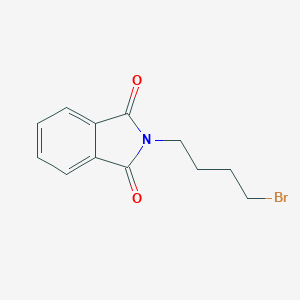
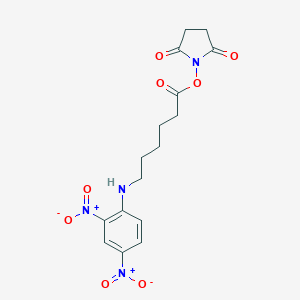
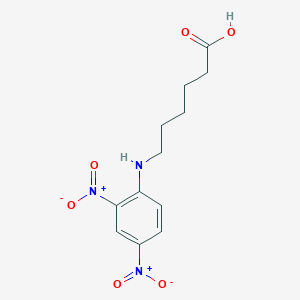

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)
